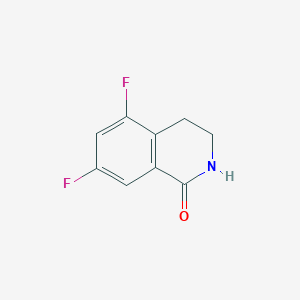
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one
Übersicht
Beschreibung
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the molecular formula C9H7F2NO . It is intended for research use only .
Synthesis Analysis
While specific synthesis methods for 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one are not available, general methods for synthesizing 1,2,3,4-tetrahydroisoquinoline analogs involve the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one consists of a tetrahydroisoquinoline core with two fluorine atoms at the 5 and 7 positions .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is 183.15 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Cascade Synthesis Approach
Researchers have developed a cascade approach to synthesize various fluorinated isoquinolines, including compounds structurally related to "5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one." This method involves a silver-catalyzed intramolecular aminofluorination of alkyne, providing an efficient way to synthesize these compounds (Liu et al., 2013).
Electrolytic Partial Fluorination
Another study focused on the highly regioselective monofluorination of oxindole and 3-oxo-1,2,3,4-tetrahydroisoquinoline derivatives, highlighting the effects of supporting fluoride salts and anode materials. This process yielded fluorinated oxindole and isoquinoline derivatives in good yields, demonstrating the versatility of fluorination techniques in modifying these scaffolds (Hou et al., 1997).
Difluoromethylation and Further Transformations
An efficient C1-difluoromethylation of tetrahydroisoquinolenes using TMSCF2SPh as a difluoromethylating agent was achieved, providing access to a variety of fluorinated compounds. These adducts were used as key precursors for preparing fluorinated pyrrolo[2,1-a]isoquinoline and benzo[a]quinolizidines, highlighting the application of fluorinated tetrahydroisoquinolines in synthesizing complex heterocyclic structures (Punirun et al., 2018).
Catalytic Asymmetric Synthesis
Research on novel catalytic stereoselective strategies for the synthesis of C1-chiral tetrahydroisoquinolines, beyond traditional protocols, has shown the importance of tetrahydroisoquinoline scaffolds in the total synthesis of alkaloid natural products. This underscores the role of these compounds in developing bioactive molecules and natural product synthesis (Liu et al., 2015).
Eigenschaften
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEHOYQGHPWYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



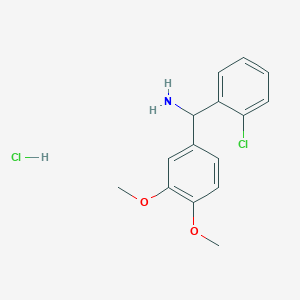
![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)
![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)
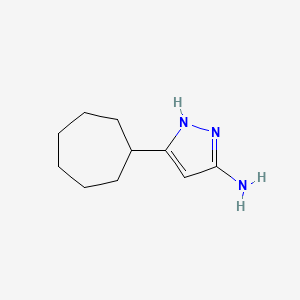
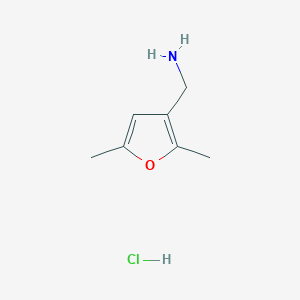
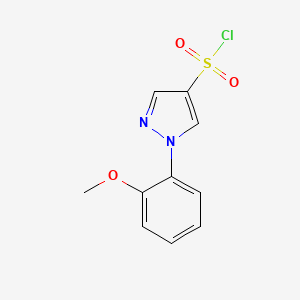
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)
![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)
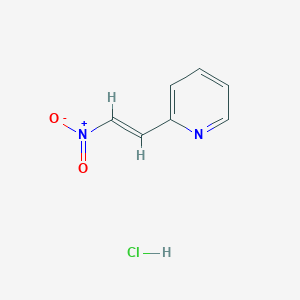
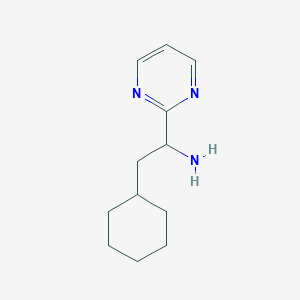
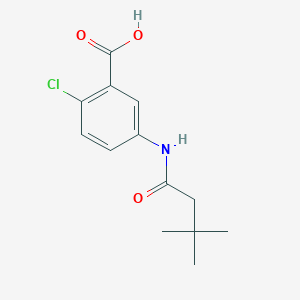
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
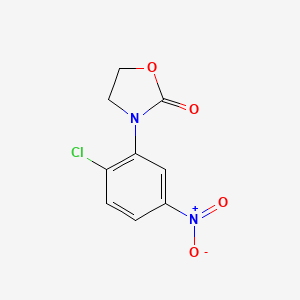
![4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1455719.png)